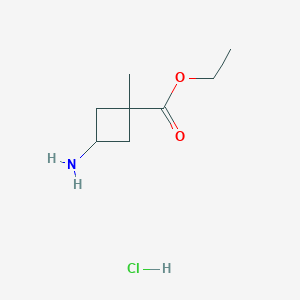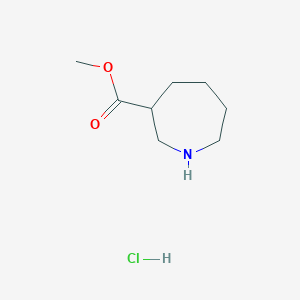![molecular formula C8H14ClNO2 B3113959 Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride CAS No. 1989558-84-0](/img/structure/B3113959.png)
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
Overview
Description
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is a chemical compound with the CAS Number: 1989558-84-0 . It has a molecular weight of 191.66 . The IUPAC name for this compound is ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride . It is a white to yellow solid .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives can be achieved through a gram-scale cyclopropanation reaction of maleimides . This reaction provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities . The major diastereoisomers could be easily isolated by chromatography on silica gel .Molecular Structure Analysis
The InChI code for Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is 1S/C8H13NO2.ClH/c1-2-11-7(10)8-3-6(8)4-9-5-8;/h6,9H,2-5H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The key step in the synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes is the photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, as well as excellent functional group tolerance, giving the desired products in moderate to excellent yields .Physical And Chemical Properties Analysis
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is a white to yellow solid . It has a molecular weight of 191.66 .Scientific Research Applications
Drug Design
The 3-azabicyclo[3.1.0]hexane (3-ABH) derivatives, which include “Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride”, are often present in molecules capable of acting on various biological targets and are actively used in drug design .
Synthesis of Biologically Active Compounds
The 3-ABH fragment is often present in various natural and synthetic biologically active compounds . This includes the ergot alkaloid cycloclavine and antibiotic indolizomycin .
Antitumor Agents
Compounds of the duocarmycin group, including synthetic analogues (e.g., adozelesin), which exhibit high cytotoxicity and are promising antitumor agents, also contain the 3-ABH fragment .
Reuptake Inhibitors
1-Aryl-substituted 3-ABHs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine . This group includes the analgesic bicifadine, centanafadine used for the treatment of attention-deficit hyperactivity disorder (ADHD), and amitifadine (antidepressant) .
Antiviral Properties
Protease inhibitors based on structurally related pseudopeptides show antiviral properties . Examples are boceprevir and narlaprevir, which are used in the anti-hepatitis C therapy, and nirmatrelvir (a component of Paxlovid approved by FDA in 2021 for the treatment of COVID-19 patients) .
Treatment of Neurological and Neurodegenerative Diseases
Among the currently studied 3-ABH derivatives, we can also note a Janus kinase inhibitor (potential immunomodulator) and monoacylglycerol lipase and MAP3K12 kinase inhibitors, which can be used in the treatment of neurological and neurodegenerative diseases .
Overcoming Alcohol and Drug Addictions
Dopamine D3 receptor inhibitor GSK598809 helps overcome alcohol and drug addictions .
Treatment of Idiopathic Lung Fibrosis
BI-2545 is a promising agent for the treatment of idiopathic lung fibrosis, a rare and currently uncurable disease .
Safety and Hazards
The safety information for Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is a complex organic molecule that is often present in various natural and synthetic biologically active compounds . .
Mode of Action
The mode of action of Ethyl 3-azabicyclo[31It’s known that the compound can be synthesized via a palladium-catalyzed cyclopropanation of internal alkenes with n-tosylhydrazones
Biochemical Pathways
The biochemical pathways affected by Ethyl 3-azabicyclo[31The compound is often present in molecules capable of acting on various biological targets and is actively used in drug design
Pharmacokinetics
The pharmacokinetics of Ethyl 3-azabicyclo[31The compound’s molecular weight is 19166 , which might influence its bioavailability and pharmacokinetic properties.
Result of Action
The specific molecular and cellular effects of Ethyl 3-azabicyclo[31The compound is often present in molecules capable of acting on various biological targets and is actively used in drug design
properties
IUPAC Name |
ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-2-11-7(10)8-3-6(8)4-9-5-8;/h6,9H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLVMVRPIVJYLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC1CNC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl](/img/structure/B3113880.png)











